(S)-Tetrahydro-1H-pyrrolizin-3(2H)-imine
CAS No.: 179685-47-3
Cat. No.: VC0061861
Molecular Formula: C7H12N2
Molecular Weight: 124.187
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 179685-47-3 |
|---|---|
| Molecular Formula | C7H12N2 |
| Molecular Weight | 124.187 |
| IUPAC Name | (8S)-1,2,5,6,7,8-hexahydropyrrolizin-3-imine |
| Standard InChI | InChI=1S/C7H12N2/c8-7-4-3-6-2-1-5-9(6)7/h6,8H,1-5H2/t6-/m0/s1 |
| Standard InChI Key | IGTGCXXJCCYMRS-LURJTMIESA-N |
| SMILES | C1CC2CCC(=N)N2C1 |
Introduction
Chemical Identity and Structure
Basic Information
(S)-Tetrahydro-1H-pyrrolizin-3(2H)-imine is a nitrogen-containing heterocyclic compound with a distinct bicyclic structure. The compound is registered with the Chemical Abstracts Service (CAS) under the registry number 179685-47-3. In the PubChem database, it is assigned the identification number CID 45087204 . These registry identifiers enable researchers to access standardized information about the compound across various chemical databases.
Nomenclature
The compound has several systematic names that describe its structural characteristics:
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Synonyms: 3H-Pyrrolizin-3-imine, hexahydro-, (S)-(9CI)
The prefix "(S)-" indicates the specific stereochemistry at the chiral center, which is crucial for its molecular recognition properties and potential biological activity.
Structural Features
(S)-Tetrahydro-1H-pyrrolizin-3(2H)-imine contains a pyrrolizine core structure, which consists of a 5-5 fused bicyclic ring system with a nitrogen atom at the bridgehead position. The compound features an imine functional group (C=N) at the 3-position of the pyrrolizine ring. The stereocenter at the 8-position has the (S) configuration, which determines its three-dimensional arrangement and potential interactions with biological targets.
The structure can be represented using various chemical notations:
Physical and Chemical Properties
Physical Properties
The physical properties of (S)-Tetrahydro-1H-pyrrolizin-3(2H)-imine are critical for understanding its behavior in various environments and applications. Based on the available data, the following properties have been computed:
Table 1: Physical Properties of (S)-Tetrahydro-1H-pyrrolizin-3(2H)-imine
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 124.18 g/mol | |
| Exact Mass | 124.100048391 Da | |
| Topological Polar Surface Area | 27.1 Ų | |
| XLogP3-AA | 0.4 | |
| Heavy Atom Count | 9 | |
| Complexity | 142 |
The moderate XLogP3-AA value of 0.4 suggests that the compound has a balance between hydrophilicity and lipophilicity, which could influence its solubility characteristics and ability to penetrate biological membranes.
Chemical Properties
The chemical properties of (S)-Tetrahydro-1H-pyrrolizin-3(2H)-imine determine its reactivity and potential applications:
Table 2: Chemical Properties of (S)-Tetrahydro-1H-pyrrolizin-3(2H)-imine
| Property | Value | Reference |
|---|---|---|
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 1 | |
| Rotatable Bond Count | 0 | |
| Defined Atom Stereocenter Count | 1 | |
| Formal Charge | 0 |
The presence of one hydrogen bond donor and one acceptor suggests moderate capacity for intermolecular interactions. The compound's rigid structure, evidenced by zero rotatable bonds, implies conformational stability, which may be advantageous for specific molecular recognition events.
Biological Activity and Applications
Related Compounds with Antimicrobial Activity
Compounds with structural similarity to pyrrolizine derivatives have demonstrated antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE) . For example, certain 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, which share some structural features with pyrrolizine-based compounds, have shown minimum inhibitory concentrations (MICs) of 8 and 2 μg/mL against MRSA and MRSE, respectively .
The natural products phenopyrrozin and p-hydroxyphenopyrrozin, containing a 2-hydroxy-5,6,7,7a-tetrahydro-3H-pyrrolizin-3-one core, have shown modest antibacterial activity against Bacillus cereus with MICs of 50–100 μg/mL . These findings suggest that pyrrolizine derivatives, potentially including (S)-Tetrahydro-1H-pyrrolizin-3(2H)-imine, may warrant investigation for antimicrobial applications.
Research Applications
Given its defined stereochemistry and heterocyclic structure, (S)-Tetrahydro-1H-pyrrolizin-3(2H)-imine could serve as:
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A building block for the synthesis of more complex bioactive compounds
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A model compound for studying structure-activity relationships in medicinal chemistry
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A potential scaffold for developing novel antibacterial agents, particularly against resistant bacterial strains
Structural Analogs and Derivatives
Related Pyrrolizine Compounds
Several structural analogs of (S)-Tetrahydro-1H-pyrrolizin-3(2H)-imine have been documented with varying biological activities. The bicyclic pyrrolizine core is found in numerous compounds with diverse functionalization patterns, leading to a range of potential applications.
Structure-Activity Relationships
Research on structurally related compounds suggests that modifications to the basic pyrrolizine scaffold can significantly impact biological activity. For instance, studies on pyrrolizine derivatives have shown that:
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The ring size of the core structure affects antimicrobial activity, with six-membered analogs often showing increased activity compared to five-membered counterparts
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Substitution patterns, particularly electron-withdrawing groups, can enhance activity against bacterial pathogens
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The presence of specific functional groups, such as hydroxyl groups or electron-withdrawing substituents, can be crucial for biological activity
Table 3: Activity Comparison of Selected Pyrrolizine-Related Compounds Against MRSA
Analytical Techniques and Identification
Spectroscopic Identification
The identification and characterization of (S)-Tetrahydro-1H-pyrrolizin-3(2H)-imine typically involves a combination of spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation
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Mass Spectrometry (MS) for molecular weight confirmation
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Infrared (IR) spectroscopy for functional group identification
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Optical rotation measurements to confirm the specific stereochemistry
Chromatographic Analysis
Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed for the purification and analysis of (S)-Tetrahydro-1H-pyrrolizin-3(2H)-imine. These methods are particularly useful for:
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Determining the purity of synthesized compounds
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Separating stereoisomers and structural analogs
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Quantitative analysis in various matrices
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume